molecular formula C9H12N2O2 B2677519 2-Methyl-4-prop-2-enoylmorpholine-2-carbonitrile CAS No. 2224463-13-0

2-Methyl-4-prop-2-enoylmorpholine-2-carbonitrile

Cat. No. B2677519
CAS RN: 2224463-13-0
M. Wt: 180.207
InChI Key: LCMMAQDYWYKNHE-UHFFFAOYSA-N
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Description

2-Methyl-4-prop-2-enoylmorpholine-2-carbonitrile, also known as MPM-CN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPM-CN is a morpholine derivative that has a carbonitrile and enone functional group, making it a versatile compound for various synthetic and biological applications.

Mechanism of Action

The mechanism of action of 2-Methyl-4-prop-2-enoylmorpholine-2-carbonitrile is not fully understood. However, it is believed to inhibit the activity of COX-2 by binding to its active site. This prevents the conversion of arachidonic acid to prostaglandins, which are responsible for the inflammation process. This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also reduces the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and contribute to the progression of cancer. This compound has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway.

Advantages and Limitations for Lab Experiments

2-Methyl-4-prop-2-enoylmorpholine-2-carbonitrile has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has a high purity and can be easily characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. However, this compound has some limitations for lab experiments. It is a highly reactive compound that requires careful handling and storage. It is also a toxic compound that requires appropriate safety precautions.

Future Directions

2-Methyl-4-prop-2-enoylmorpholine-2-carbonitrile has great potential for future research directions. One possible direction is to investigate its potential as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as an anti-cancer agent in combination with other chemotherapeutic drugs. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for improved yield and purity.
In conclusion, this compound is a versatile compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to explore its possible applications in various fields.

Synthesis Methods

The synthesis of 2-Methyl-4-prop-2-enoylmorpholine-2-carbonitrile involves the reaction of 2-methyl-4-prop-2-enoylmorpholine with cyanogen bromide in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is then converted to the desired product by the addition of cyanogen bromide. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

2-Methyl-4-prop-2-enoylmorpholine-2-carbonitrile has a wide range of applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-viral activities. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammation process. It also inhibits the growth of various cancer cells, such as breast cancer, lung cancer, and colon cancer. Additionally, this compound has been found to exhibit antiviral activity against hepatitis C virus and human immunodeficiency virus (HIV).

properties

IUPAC Name

2-methyl-4-prop-2-enoylmorpholine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-3-8(12)11-4-5-13-9(2,6-10)7-11/h3H,1,4-5,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMMAQDYWYKNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)C(=O)C=C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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